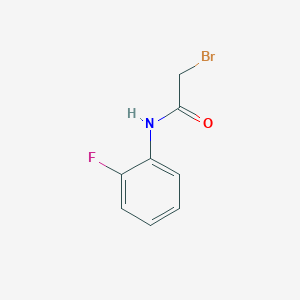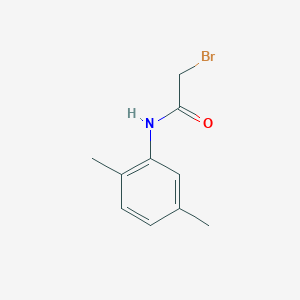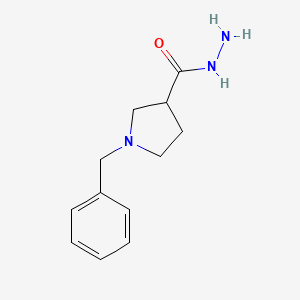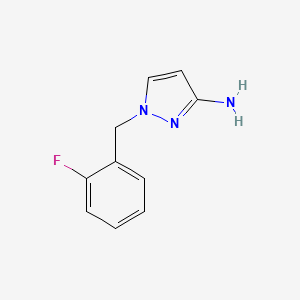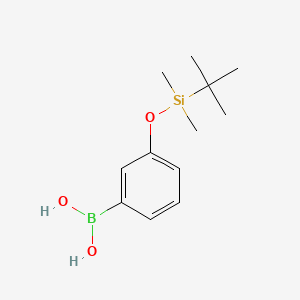
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid” is an organic compound that belongs to the class of benzenoids. It is a white to off-white powder . The compound has a molecular formula of C12H21BO3Si .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC(C)(C)Si(C)OC1=CC=CC(=C1)B(O)O . This indicates that the compound contains a phenylboronic acid group attached to a tert-butyldimethylsilyl ether group.
Physical And Chemical Properties Analysis
“(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid” is a white to off-white powder . It has a molecular weight of 252.19 g/mol . The melting point of this compound is reported to be between 86-91 °C .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bond-Stabilized Boron Analogues
Research by Guo et al. (2019) explored the reactivity of a bulky m-terphenylboronic acid with N-heterocyclic carbenes, leading to the formation of hydrogen-bonded carbene boronic acid adducts. This work contributes to the understanding of boron chemistry, especially in the context of hydrogen bonding and its stabilizing effects on boron compounds (Guo et al., 2019).
Chromatography and Mass Spectrometry
Mawhinney (1983) demonstrated the use of tert-butyldimethylsilyl derivatives, including those of boronic acids, in gas chromatographic analysis and mass spectrometry. This application is crucial for chemical analysis and identification, showcasing the importance of boronic acid derivatives in analytical techniques (Mawhinney, 1983).
Synthesis of Cryptophycins
Eggen et al. (2000) reported on the synthesis of cryptophycin-24, a compound with significant importance in medicinal chemistry, using tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate. This research highlights the role of boronic acid derivatives in the synthesis of complex organic molecules (Eggen et al., 2000).
Boronic Acid-Catalyzed Reactions
Hashimoto et al. (2015) explored boronic acid catalysis, particularly in aza-Michael additions of hydroxamic acid to quinone imine ketals. Boronic acids' role as catalysts in organic reactions opens up new possibilities in synthetic chemistry (Hashimoto et al., 2015).
Sugar Extraction and Purification
Griffin and Shu (2004) investigated the use of boronic acid extractants for purifying and concentrating sugars from hemicellulose hydrolysates. This research has implications for biotechnology and biofuel production, demonstrating the utility of boronic acids in separation processes (Griffin & Shu, 2004).
Optical Modulation with Carbon Nanotubes
Mu et al. (2012) demonstrated the use of phenyl boronic acids for optical modulation when conjugated with carbon nanotubes. This application is significant in nanotechnology and sensor development, showcasing the potential of boronic acids in advanced material sciences (Mu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-7-10(9-11)13(14)15/h6-9,14-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWADDNQONTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392710 | |
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid | |
CAS RN |
261621-12-9 | |
| Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyldimethylsilyloxy)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



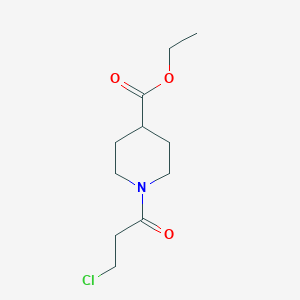
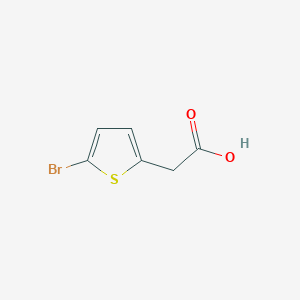
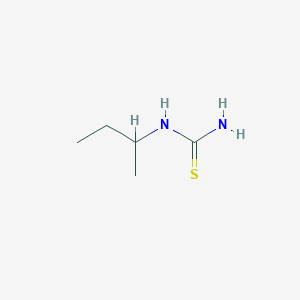
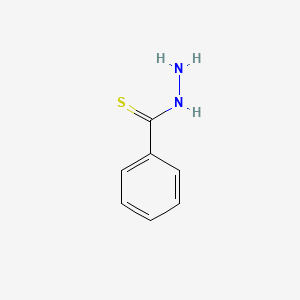
![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)


![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)
